Xylopropamine Hydrobromide

Vue d'ensemble

Description

Xylopropamine Hydrobromide is an analgesic compound . It is also an anti-inflammatory agent and an activator of ion channels . It is used as a research tool in the study of ion channel function and for the production of antibodies against ion channels .

Molecular Structure Analysis

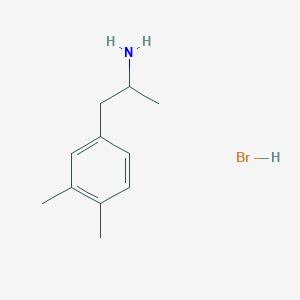

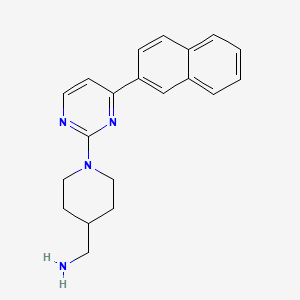

The molecular weight of Xylopropamine Hydrobromide is 244.17 . The molecular formula is C11H18BrN . The SMILES representation is NC©CC1=CC=C©C©=C1.Br .Physical And Chemical Properties Analysis

Xylopropamine Hydrobromide has a melting point of 132-133 °C . The molecular weight is 244.17, and the molecular formula is C11H18BrN .Applications De Recherche Scientifique

Analgesic Properties

Xylopropamine, a sympathomimetic drug, has demonstrated capability in elevating pain thresholds in human subjects. This was observed in a study involving electrical stimulation of the tooth pulp, where xylopropamine effectively increased the pain threshold compared to a placebo (Harris & Worley, 1957).

Antidepressant-like Effects

Research has explored the antidepressant potential of Xylopia aethiopica, which exhibits significant effects on serotonin neurotransmission. This finding is based on studies using the forced swim test and tail suspension test models in mice, indicating a potential therapeutic use in treating depression (Biney et al., 2016).

Mydriatic Effects

Studies have examined the mydriatic effects of various drugs including hydroxyamphetamine hydrobromide, finding that hydroxyamphetamine was the least effective among the drugs tested for inducing pupil dilation (Gambill et al., 1967).

Pharmacological Intervention in Myopia

A review of literature on the pharmacological treatment of myopia mentions various substances, including b-xyloside, that have potential use in treating myopia. This research suggests that pharmacological methods could be effective for myopia treatment (Czepita & Iomdina, 2020).

Anti-diabetic Effects

The anti-diabetic effects of Xylopia aethiopica have been studied, particularly focusing on its use in traditional medicine for diabetes treatment. The study demonstrated significant improvements in various diabetes-related metrics in a rat model of type 2 diabetes (Mohammed et al., 2016).

Anti-inflammatory and Anti-arthritic Effects

Xylopia aethiopica has shown promising results in reducing inflammation and arthritis symptoms in animal models. It significantly suppressed joint inflammation and destruction in arthritic rats, suggesting potential therapeutic applications for inflammatory diseases (Obiri et al., 2014).

Effects on Reproductive Hormones

A study on the effects of Xylopia aethiopica Pod Extract on reproductive hormones in female Wistar rats indicated a significant increase in follicle-stimulating hormone and progesterone levels, suggesting potential benefits for female fertility (Okonkwo et al., 2021).

Orientations Futures

Propriétés

IUPAC Name |

1-(3,4-dimethylphenyl)propan-2-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.BrH/c1-8-4-5-11(6-9(8)2)7-10(3)12;/h4-6,10H,7,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJLVNAAAPOIUHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(C)N)C.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Xylopropamine Hydrobromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

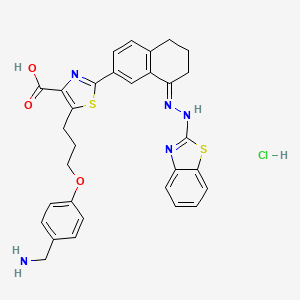

![(2S,4R)-N-[[2-[5-[4-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl]piperazin-1-yl]pentoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B611792.png)

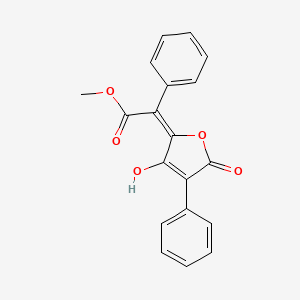

![[(2S,5R)-7-oxo-2-[[[(3S)-pyrrolidine-3-carbonyl]amino]carbamoyl]-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B611804.png)

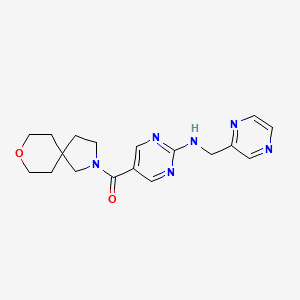

![N-(2-(4-amino-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-methylpropyl)isonicotinamide](/img/structure/B611805.png)